Home > Products > Screening Compounds P43614 > K-Ras ligand-Linker Conjugate 5
K-Ras ligand-Linker Conjugate 5 -

K-Ras ligand-Linker Conjugate 5

Catalog Number: EVT-2882258
CAS Number:
Molecular Formula: C42H59N7O8
Molecular Weight: 790.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

K-Ras is a protein involved in cellular signaling pathways that control cell growth and survival. Mutations in the K-Ras gene can lead to its constitutive activation, contributing to cancer development. [, , , ] Therefore, K-Ras is a target for developing new cancer therapies. [, , , , , , , , ]

K-Ras Ligands: These are small molecules that bind to K-Ras and modulate its activity. Different strategies exist for targeting K-Ras with ligands: * Targeting specific K-Ras mutations: For example, covalent inhibitors targeting the G12C mutation have been developed. [] * Blocking K-Ras-effector interactions: This can be achieved by developing small molecule or peptide inhibitors that bind to K-Ras and prevent its interaction with downstream signaling proteins. [, , , ] * Targeting allosteric regulatory sites: Some ligands bind to less explored pockets on the K-Ras surface, potentially inducing conformational changes that inhibit its activity. []

  • Antibody-drug conjugates (ADCs): These consist of an antibody that specifically targets a protein on cancer cells, linked to a cytotoxic drug. This approach aims to deliver the drug specifically to cancer cells, minimizing off-target effects. An example is using an antibody targeting the epidermal growth factor receptor (EGFR) ligand epiregulin, which is highly expressed in colorectal cancers often driven by K-Ras mutations. []
  • Nanoparticles: Attaching K-Ras ligands to nanoparticles can improve their delivery to target cells and enhance their therapeutic efficacy. For example, gold nanoparticles co-immobilized with a Toll-like receptor 7 (TLR7) ligand and α-mannose enhanced immune responses against ovalbumin. While this study focused on TLR7, similar approaches could be explored with K-Ras ligands. []

Bifunctional Small Molecule Ligands of K-Ras

Compound Description: These compounds are designed to induce the association of K-Ras with ubiquitously expressed immunophilin proteins such as FKBP12 and cyclophilin A []. This approach utilizes two distinct Ras ligand scaffolds connected to an immunophilin ligand via a linker. The efficacy of these compounds is influenced by both the immunophilin ligand and the linker chemistry [].

Switch II Groove (SII-G) Ligands

Compound Description: SII-G ligands bind to a dynamic pocket on K-Ras, specifically targeting a cysteine residue introduced via an unnatural M72C mutation []. One example mentioned is a compound containing a Ras SII-G ligand linked to a cyclosporin A moiety (an immunophilin ligand) via a piperazine linker [].

Covalent, Cysteine-Reactive Electrophilic Inhibitors of K-Ras G12C

Compound Description: These inhibitors represent a successful strategy in targeting the specific G12C mutation in K-Ras []. They work by forming a covalent bond with the cysteine residue introduced by the mutation.

UC-1V150/MSA Conjugate

Compound Description: This conjugate consists of a TLR7 agonist, UC-1V150, coupled to mouse serum albumin (MSA) []. It acts as a more potent and less toxic inducer of cytokine production compared to the unconjugated TLR7 agonist [].

[(WR)8WKβA]-Doxorubicin Conjugate

Compound Description: This conjugate consists of the chemotherapeutic agent Doxorubicin (Dox) linked to an amphiphilic cyclic peptide, [(WR)8WKβA], via a glutarate linker []. This design aims to overcome drug resistance and enhance Dox delivery to cancer cells [].

Overview

K-Ras ligand-Linker Conjugate 5 is a novel compound designed to target the K-Ras protein, which is frequently mutated in various cancers. This compound represents a significant advancement in the development of targeted therapies aimed at inhibiting oncogenic K-Ras mutations, particularly K-Ras(G12C). The design of this compound integrates a ligand that selectively binds to the mutant form of K-Ras with a linker that facilitates its interaction with cellular components, enhancing its therapeutic efficacy.

Source

Research into K-Ras inhibitors has intensified due to the protein's critical role in cancer signaling pathways. The development of K-Ras ligand-Linker Conjugate 5 is part of ongoing efforts to create effective treatments for tumors harboring K-Ras mutations. Studies have shown that compounds targeting K-Ras can modulate its interactions with membranes and other proteins, potentially leading to improved therapeutic outcomes .

Classification

K-Ras ligand-Linker Conjugate 5 is classified as a small-molecule inhibitor. It falls under the category of targeted protein degraders, specifically designed to bind and promote the degradation of mutant K-Ras proteins through mechanisms involving E3 ubiquitin ligases .

Synthesis Analysis

Methods

The synthesis of K-Ras ligand-Linker Conjugate 5 typically involves several key steps:

  1. Design of Ligands: The initial phase focuses on designing ligands that exhibit high specificity for the K-Ras(G12C) mutation. This is often achieved through structure-based drug design, utilizing crystal structures of K-Ras complexes to identify potential binding sites.
  2. Linker Development: A linker is synthesized to connect the ligand to a moiety that enhances cellular uptake or directs the compound towards specific cellular pathways. The choice of linker can significantly influence the pharmacokinetics and bioavailability of the compound.
  3. Chemical Coupling: The ligand and linker are chemically coupled using standard organic synthesis techniques, such as amide bond formation or click chemistry, which allows for precise control over the final product's structure.
  4. Purification and Characterization: The final compound undergoes purification using techniques like high-performance liquid chromatography, followed by characterization through mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Technical Details

The synthesis often employs automated synthesizers for efficiency and reproducibility. Additionally, modifications may be made during synthesis to optimize binding affinity and selectivity for K-Ras(G12C).

Molecular Structure Analysis

Structure

K-Ras ligand-Linker Conjugate 5 features a complex molecular structure characterized by:

  • Ligand Portion: A cyclic peptide or small organic molecule designed to bind specifically to the GTP-bound state of K-Ras.
  • Linker: A flexible or rigid linker that connects the ligand to additional functional groups, enhancing its interaction with cellular machinery.
  • Functional Groups: These may include lipophilic tails or polar groups that facilitate membrane association or solubility in biological environments.

Data

Crystallographic studies have provided insights into the binding interactions between the conjugate and K-Ras(G12C), revealing how structural features influence binding affinity and specificity .

Chemical Reactions Analysis

Reactions

K-Ras ligand-Linker Conjugate 5 undergoes several critical chemical reactions:

  1. Binding Reaction: The primary reaction involves the binding of the conjugate to K-Ras(G12C), stabilizing its active form and preventing downstream signaling.
  2. Ubiquitination Reaction: In conjunction with E3 ligases, the conjugate may facilitate ubiquitination of K-Ras, leading to its degradation via the proteasome pathway.

Technical Details

The kinetics of these reactions can be studied using surface plasmon resonance or microscale thermophoresis techniques, allowing for real-time monitoring of binding interactions and affinities .

Mechanism of Action

Process

The mechanism by which K-Ras ligand-Linker Conjugate 5 exerts its effects involves:

  1. Target Binding: The conjugate selectively binds to the GTP-bound form of K-Ras(G12C), effectively inhibiting its interaction with downstream effectors such as Raf.
  2. Induction of Degradation: By promoting interactions with E3 ligases, the conjugate facilitates ubiquitination, leading to targeted degradation of mutant K-Ras proteins.

Data

Studies indicate that this mechanism not only reduces levels of oncogenic K-Ras but also diminishes downstream signaling pathways associated with tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges from 300 to 600 g/mol depending on the specific design.
  • Solubility: Soluble in common organic solvents; aqueous solubility can vary based on functional groups present.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial; modifications are often made to enhance metabolic stability.
  • Reactivity: The compound's reactivity profile is tailored to ensure selective binding without off-target effects.

Relevant data from stability studies indicate that modifications can significantly impact both solubility and metabolic degradation rates .

Applications

Scientific Uses

K-Ras ligand-Linker Conjugate 5 has several applications in cancer research and therapy:

  • Targeted Therapy Development: It serves as a prototype for developing new therapies aimed at specific K-Ras mutations.
  • Biochemical Studies: Used in assays to study K-Ras signaling pathways and interactions with other proteins.
  • Drug Discovery Platforms: Acts as a lead compound in high-throughput screening for novel inhibitors targeting oncogenic Ras proteins.

Properties

Product Name

K-Ras ligand-Linker Conjugate 5

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

Molecular Formula

C42H59N7O8

Molecular Weight

790.0 g/mol

InChI

InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1

InChI Key

YWJHMWJHKMFQGA-DHWXLLNHSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO

Solubility

not available

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.